molecular formula C26H18N8O3 B10922454 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10922454
M. Wt: 490.5 g/mol
InChI Key: AGFFEUBDSXAINH-UHFFFAOYSA-N
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Description

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-ylmethyl pyrazole intermediate, followed by the introduction of the nitrophenyl group and the formation of the triazolopyrimidine ring. Common reagents used in these steps include hydrazine derivatives, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are employed to achieve large-scale production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activities. The presence of the naphthalene moiety, pyrazole ring, nitrophenyl group, and triazolopyrimidine core contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C26H18N8O3

Molecular Weight

490.5 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C26H18N8O3/c35-25(30-20-13-28-32(15-20)14-19-8-3-6-17-5-1-2-10-22(17)19)24-12-23(31-26-27-16-29-33(24)26)18-7-4-9-21(11-18)34(36)37/h1-13,15-16H,14H2,(H,30,35)

InChI Key

AGFFEUBDSXAINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)C4=CC(=NC5=NC=NN45)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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